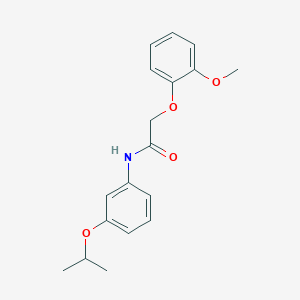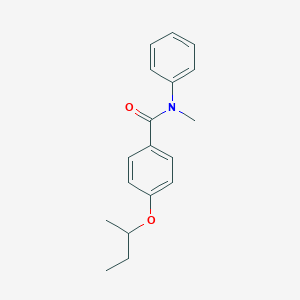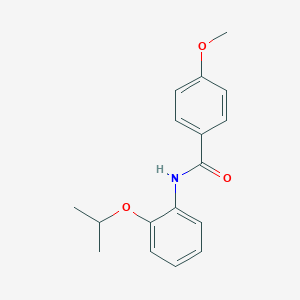![molecular formula C18H19NO3 B268467 N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AM404, and it is a derivative of acetaminophen. The chemical structure of AM404 is similar to anandamide, which is an endogenous cannabinoid.
Mécanisme D'action
AM404 works by inhibiting the reuptake of anandamide, which leads to an increase in the levels of anandamide in the brain. Anandamide activates cannabinoid receptors, which are involved in pain modulation, inflammation, and other physiological processes. AM404 also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
AM404 has been shown to have analgesic effects in various animal models of pain. It has also been found to have anti-inflammatory effects and neuroprotective effects. AM404 has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 is a potent compound that has been extensively studied in animal models. It has shown promising results in various fields, including pain management and neuroprotection. However, there are some limitations to using AM404 in lab experiments. It is a relatively complex compound to synthesize, and it can be expensive. Additionally, the effects of AM404 can vary depending on the dose and the route of administration.
Orientations Futures
There are several potential future directions for research on AM404. One area of interest is its potential as a treatment for chronic pain. AM404 has been shown to have analgesic effects in animal models of neuropathic pain, and it may have potential as an alternative to opioid-based pain medications. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. AM404 has been found to have neuroprotective effects and may help to prevent the progression of these diseases. Additionally, there is potential for research on the use of AM404 in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of AM404 involves the reaction between 4-methylphenol and 3-allyloxyaniline, followed by the reaction with chloroacetyl chloride and sodium hydroxide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
AM404 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. AM404 has also been found to inhibit the reuptake of anandamide, which is a neurotransmitter that plays a crucial role in pain modulation.
Propriétés
Nom du produit |
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-11-21-17-6-4-5-15(12-17)19-18(20)13-22-16-9-7-14(2)8-10-16/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
Clé InChI |
IMLASXHGHZBTBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268385.png)
![3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268387.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B268396.png)
![2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B268397.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B268399.png)
![2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268400.png)

![3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268403.png)


![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)